molecular formula C20H27ClN4O4 B2919710 N-(3-chloro-4-methylphenyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide CAS No. 2034374-83-7

N-(3-chloro-4-methylphenyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide

Cat. No. B2919710
CAS RN: 2034374-83-7
M. Wt: 422.91
InChI Key: ZLJPPWNLWORMAQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C20H27ClN4O4 and its molecular weight is 422.91. The purity is usually 95%.
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Scientific Research Applications

Utility of Chloroacetonitrile in Constructing Novel Derivatives

The study by Khalil et al. (2017) demonstrates the utility of chloroacetonitrile in synthesizing novel pyrazole and thiazole derivatives through reactions with piperidine and various aromatic aldehydes, leading to compounds with potential pharmaceutical applications. This research exemplifies the methodologies applicable for constructing complex molecules with potential therapeutic uses, which could be relevant for synthesizing and studying compounds like the one specified (Khalil et al., 2017).

Biological Evaluation of Antimicrobial Nano-Materials

In another study, Mokhtari and Pourabdollah (2013) evaluated N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities against pathogenic bacteria and fungi. This indicates the potential biomedical applications of compounds with similar structural features, highlighting the research interest in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Synthesis and Biological Activities of Heterocyclic Compounds

Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from natural products, demonstrating significant COX-2 selectivity and possessing analgesic and anti-inflammatory activities. This research highlights the process of designing and synthesizing novel compounds for therapeutic purposes, which may provide a framework for investigating the biological activities of compounds like the one mentioned (Abu‐Hashem et al., 2020).

Comparative Metabolism of Chloroacetamide Herbicides

Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes, shedding light on the metabolic pathways and potential toxicological profiles of chloroacetamide derivatives. This study is relevant for understanding the metabolism and safety of chemical compounds with chloroacetamide structures in biological systems (Coleman et al., 2000).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN4O4/c1-14-3-4-15(11-17(14)21)22-18(26)12-23-7-5-16(6-8-23)25-13-19(27)24(20(25)28)9-10-29-2/h3-4,11,16H,5-10,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJPPWNLWORMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)N3CC(=O)N(C3=O)CCOC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide

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